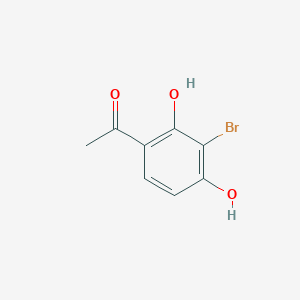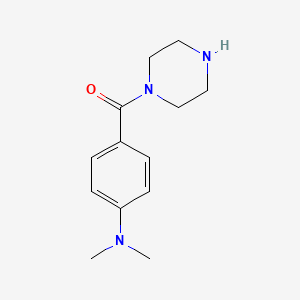
Ethylzinc bromide, 0.50 M in THF
概要
説明
Ethylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound with the chemical formula C2H5ZnBr. It is a colorless to pale yellow liquid that is soluble in non-polar solvents such as petroleum ether and xylene, but insoluble in water . This compound is sensitive to air and moisture and is commonly used as a reagent in organic synthesis .
作用機序
Target of Action
Ethylzinc bromide primarily targets the passivating film on the surface of alkylated metals such as zinc . The passivating film is a layer that forms on the surface of the metal, preventing further reaction .
Mode of Action
Ethylzinc bromide interacts with its target by destroying the passivating film on the surface of the alkylated metal . This destruction allows for direct contact of the organic halide with the metal, resulting in the formation of the organometallic target product .
Biochemical Pathways
The primary biochemical pathway affected by ethylzinc bromide is the alkylation of metals with organic halides . This process involves the destruction of the passivating film on the metal surface, allowing for the direct synthesis of organometallic compounds .
Result of Action
The result of ethylzinc bromide’s action is the formation of ethylzinc bromide . This occurs through the interaction of zinc–copper pair with ethyl bromide in the absence of any additives, in the presence of ethylzinc halides or metal salts, or under UV irradiation .
Action Environment
The action of ethylzinc bromide can be influenced by various environmental factors. For instance, the presence of UV irradiation can affect the reaction rate . Additionally, the presence of other compounds, such as metal salts or ethylzinc halides, can also influence the efficiency of the reaction .
準備方法
Ethylzinc bromide can be synthesized through a two-step process:
Reaction of Zinc with Ethyl Halides: Zinc reacts with ethyl chloride or ethyl bromide to produce ethylzinc halide.
Reaction with Hydrogen Bromide: The ethylzinc halide is then reacted with hydrogen bromide to obtain ethylzinc bromide.
In industrial settings, the production of ethylzinc bromide follows similar synthetic routes but may involve more controlled environments to ensure purity and yield.
化学反応の分析
Ethylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halide ions in organic compounds.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Coupling Reactions: It participates in coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include carbonyl compounds, halides, and other electrophiles. The major products formed from these reactions are typically alcohols, alkanes, and other substituted organic compounds .
科学的研究の応用
Ethylzinc bromide is widely used in scientific research across various fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and materials
類似化合物との比較
Ethylzinc bromide can be compared with other organozinc compounds such as methylzinc bromide and phenylzinc bromide. While all these compounds serve as nucleophiles in organic synthesis, ethylzinc bromide is unique in its reactivity and selectivity due to the ethyl group attached to the zinc atom. This makes it particularly useful in specific synthetic applications .
Similar compounds include:
- Methylzinc bromide
- Phenylzinc bromide
- Ethylzinc chloride
Each of these compounds has its own unique properties and applications, making ethylzinc bromide a valuable reagent in its own right.
特性
IUPAC Name |
bromozinc(1+);ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5.BrH.Zn/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTKGHMBIYUSHN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH2-].[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B3146838.png)






![2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid](/img/structure/B3146895.png)
amine hydrochloride](/img/structure/B3146898.png)
![(Propan-2-yl)[(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B3146899.png)

![Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B3146904.png)


